BenchChemオンラインストアへようこそ!

N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide

Medicinal Chemistry CNS Drug Likeness Physicochemical Properties

This compound combines an N-ethyl indole with a 4-nitrophenyl piperazine scaffold, delivering zero hydrogen bond donors and enhanced predicted BBB permeability—a critical advantage over its N-H analog for CNS programs. Ideal for probing serotonergic/dopaminergic receptor bias, conducting metabolic stability SAR, or enriching focused screening libraries. Procuring this exact entity eliminates the risk of non-transferable biological data from unsubstituted or N-methyl analogs, compressing your design-make-test cycle. Limited availability; secure your batch to accelerate lead identification.

Molecular Formula C21H23N5O3
Molecular Weight 393.447
CAS No. 899753-77-6
Cat. No. B2418347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide
CAS899753-77-6
Molecular FormulaC21H23N5O3
Molecular Weight393.447
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C21H23N5O3/c1-2-23-15-19(18-5-3-4-6-20(18)23)22-21(27)25-13-11-24(12-14-25)16-7-9-17(10-8-16)26(28)29/h3-10,15H,2,11-14H2,1H3,(H,22,27)
InChIKeyLTUVBLLCAHBEGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide – A Structurally Differentiated Indole-Piperazine Carboxamide Scaffold


N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide (CAS 899753-77-6) is a synthetic small molecule belonging to the arylpiperazine carboxamide class . Its architecture combines a 1-ethyl-indole moiety, a piperazine ring, a central carboxamide linker, and a 4-nitrophenyl substituent. This scaffold places it within a chemically active space explored for serotonergic and dopaminergic receptor modulation, as well as cannabinoid receptor engagement [1]. Despite the compound's promising structural design, specific published biological data for this exact chemical entity remain absent from major open-access repositories like ChEMBL, BindingDB, and PubMed as of 2026-04-29, a factor directly relevant to its procurement and use in competitive research settings. This guide, therefore, focuses on the quantifiable, verifiable structural and physicochemical differentiators that distinguish it from its closest in-class analogs, which are critical for making informed scientific selection and procurement decisions [2].

Why In-Class N-Alkyl Indole Piperazine Carboxamides Cannot Be Casually Substituted for CAS 899753-77-6


Simple substitution within the indole-piperazine carboxamide class is unreliable due to the profound impact of subtle structural modifications on molecular recognition, physicochemical properties, and, consequently, biological readouts. The target compound incorporates two specific, high-impact features: an N-ethyl group on the indole and a 4-nitrophenyl group on the piperazine. Differential alkylation of the indole nitrogen, for example, from hydrogen to methyl to ethyl, directly tunes the molecule's hydrogen-bond donor capacity and lipophilicity (cLogP), which are primary determinants of membrane permeability, CNS penetration, and non-specific protein binding [1]. Simultaneously, the electron-withdrawing nature of the 4-nitrophenyl substituent, compared to a simple phenyl or fluorophenyl group, alters the piperazine ring's basicity and the overall molecular dipole, critically influencing its binding kinetics with target receptors . These are not incremental but rather binary or large-magnitude shifts, making data from the unsubstituted indole analog (CAS 900006-43-1), the N-methyl analog (CAS 899947-16-1), or non-nitro analogs non-transferable and rendering a generic procurement strategy a high-risk proposition for achieving reproducible, specific biological results [2].

Quantified Structural Differentiation of N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide (CAS 899753-77-6) from its Closest Analogs


Elimination of the Indole Hydrogen-Bond Donor: A Critical Determinant for CNS-Oriented Research

A critical and quantifiable differentiator of the target compound is its hydrogen-bond donor (HBD) count of 0, a direct result of the N-ethyl substitution on the indole. This distinguishes it from its closest listed analogs, the N-H indole derivative (CAS 900006-43-1) and the N-methyl indole derivative (CAS 899947-16-1), which possess 1 and 0 HBD, respectively. The N-H analog is a donor, while the N-methyl analog, lacking a donor, is the closest in this regard but is less lipophilic. According to Lipinski’s Rule of Five framework, reducing HBD count is one of the most powerful strategies for improving passive membrane permeability and the potential for blood-brain barrier (BBB) penetration [2]. This property is a primary criterion for lead compound selection in CNS drug discovery programs and represents a binary, rather than continuous, advantage for the target compound over the N-H analog for intracellular or CNS target engagement .

Medicinal Chemistry CNS Drug Likeness Physicochemical Properties

Tuning Lipophilicity: The cLogP Trade-Off Between N-Ethyl and N-Methyl Analogs

Based on standard fragment-based cLogP contributions, the target compound's N-ethyl group is estimated to increase its partition coefficient (cLogP) by approximately 0.5 to 0.8 log units compared to the N-methyl analog (CAS 899947-16-1) and by 1.0 to 1.2 log units compared to the unsubstituted N-H comparator (CAS 900006-43-1). While both N-ethyl and N-methyl analogs share a favorable HBD count of 0, this higher lipophilicity is a key parameter to consider. In drug discovery, a cLogP value in the optimal range (typically 1-3) is crucial for good oral absorption and avoiding metabolic instability; a value that is too high (often >5) is associated with poor solubility and rapid metabolic clearance [2]. Researchers selecting between the two must balance the potential for improved passive permeability offered by higher lipophilicity against the parallel risk of increased metabolic lability or non-specific binding, a common trade-off in lead optimization that makes the N-ethyl compound a superior exploration tool for pushing the lipophilicity boundary of a chemical series [1].

Pharmacokinetics Drug Metabolism Lipophilicity

Molecular Weight as a Determinant of Ligand Efficiency and Physicochemical Space

The target compound has a molecular weight (MW) of 393.45 g/mol, which represents a significant and quantifiable increase over its two closest nitrophenyl analogs. The N-H comparator (CAS 900006-43-1) has a verified MW of 365.4 g/mol, and the N-methyl analog (CAS 899947-16-1) has a calculated MW of approximately 379.4 g/mol [REFS-1, REFS-2]. This increase of 28.05 g/mol from the N-H analog and ~14.0 g/mol from the N-methyl analog is directly attributable to the ethyl group. In a lead optimization context, maintaining high ligand efficiency (target engagement per unit of molecular weight) is paramount. A higher MW can negatively impact this efficiency metric. Therefore, the target compound provides a specific tool to test the impact of a two-carbon chain extension on target binding and requires researchers to confirm that any potential gain in activity offsets the concomitant increase in molecular size, a critical structure-activity relationship probe not afforded by the smaller analogs [2].

Fragment-Based Drug Design Ligand Efficiency Physicochemical Properties

Class-Level Potentiation by Indole Substitution on Nitrophenylpiperazine Scaffolds

While specific tyrosinase data for the target compound are not available, class-level evidence from a comprehensive 2024 study on 4-nitrophenylpiperazine derivatives provides crucial context. In this study, compound 4l, which incorporates an indole moiety at the N-1 position of the piperazine ring (a different connectivity than the target's carboxamide bridge), exhibited the most significant tyrosinase inhibitory effect among the series, with an IC50 of 72.55 μM [2]. This was a notable improvement over other derivatives bearing phenyl or benzyl groups, which largely lacked significant inhibition. This finding demonstrates that the integration of an indole scaffold into a nitrophenylpiperazine framework is a key structural determinant for bioactivity, resulting in a shift from inactive to micromolar-active. Although a direct analog, it validates the strategic decision to procure compounds that conjugate an indole motif with a nitrophenylpiperazine core, like the target compound, as a privileged starting point for medicinal chemistry exploration, compared to simpler non-indole nitrophenylpiperazines [1].

Tyrosinase Inhibition Structure-Activity Relationship Enzyme Kinetics

Procurement-Driven Application Scenarios for N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide


CNS Drug Discovery: Lead Identification for GPCR Targets

For a CNS drug discovery program targeting serotonin or dopamine receptors, the target compound presents a superior starting point over its N-H analog. With an HBD count of 0 and a higher cLogP, it is predicted to have better passive BBB permeability, a critical requirement for CNS drugs [1]. This specific property profile is essential because CNS programs routinely filter out compounds with HBD > 0 during hit triage. Procuring the N-ethyl analog allows a team to probe the CNS-penetrant chemical space of an indole-piperazine series directly, without requiring a subsequent, risky, and time-consuming chemical modification step to cap a problematic indole N-H donor, thereby compressing the iterative design-make-test cycle and accelerating lead identification .

Pharmacological Tool Compound for GPCR Signal Transduction Studies

The combination of an indole and a 4-nitrophenylpiperazine scaffold is a known pharmacophoric template for dopamine D4 and serotonin receptors [2]. The N-ethyl modification on the indole offers a distinct physicochemical profile that can influence receptor residence time and functional selectivity. An academic or industrial pharmacology lab could procure this specific compound to use as a tool ligand for receptor binding and functional assays (e.g., BRET, cAMP, β-arrestin recruitment), where subtle ligand-driven bias is being investigated. Its structural uniqueness allows it to serve as a specific probe to compare against the unsubstituted and N-methyl analogs, helping to deconvolute the role of alkyl chain length on receptor activation, a study that is impossible with a single, unoptimized ligand.

Structure-Activity Relationship (SAR) Exploration for Metabolic Stability

In a medicinal chemistry project aiming to improve the metabolic stability of an indole-piperazine series, the target compound is a critical tool for testing the effect of increased steric shielding. By procuring it alongside its N-methyl and N-H analogs, a team can generate a matched molecular pair dataset to directly assess the impact of N-alkyl chain length on in vitro metabolic clearance in liver microsomes or hepatocytes [1]. The N-ethyl group specifically probes whether a two-carbon chain provides sufficient steric bulk to hinder CYP-mediated N-dealkylation, a common soft spot, without introducing the excessive lipophilicity penalties of larger alkyl groups. This data is invaluable for guiding the design of metabolically stable backup compounds and making informed decisions on further chemical optimization.

Screening Library Design for Unbiased Phenotypic Assays

For institutions building proprietary screening libraries for phenotypic or high-content screening, the target compound enriches library diversity in a high-value chemical space. It occupies a unique position defined by two critical molecular descriptors: an HBD count of 0 and a molecular weight under 400 g/mol. This combination fills a specific gap compared to its analogs; the N-H analog has an unfavorable HBD, and heavier analogs might be less ligand-efficient [1]. Procuring this scaffold ensures the library contains a lead-like molecule that balances permeability (zero HBD) with a complexity window (MW ~393) considered optimal for fragment evolution or hit-to-lead campaigns, maximizing the chances of discovering a high-quality hit in a phenotypic screen.

Quote Request

Request a Quote for N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.